molecular formula C8H14N2O4 B1588308 Pro-Ser CAS No. 71835-80-8

Pro-Ser

Cat. No.: B1588308
CAS No.: 71835-80-8
M. Wt: 202.21 g/mol
InChI Key: AFWBWPCXSWUCLB-WDSKDSINSA-N
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Description

Pro-Ser, also known as Prolylserine or P-S, is a chemical compound . It’s a type of chemical entity and a subclass of a chemical compound . Its chemical formula is C₈H₁₄N₂O₄ .


Synthesis Analysis

There is a study that discusses the this compound motif and its role in the resistance to glyphosate, a widely used herbicide . The this compound mutation and EPSPS overexpression were found to act together in glyphosate-resistant goosegrass .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using tools like ProSA-web , which allows the computation of various physical and chemical parameters for a given protein .


Chemical Reactions Analysis

A study has reported unusual fragmentation of this compound/Thr-containing peptides detected in collision-induced dissociation spectra . This suggests that this compound may undergo specific chemical reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be computed using tools like ProtParam . This tool allows the computation of various parameters such as molecular weight, theoretical pI, amino acid composition, atomic composition, and more .

Scientific Research Applications

Cancer Detection and Imaging

Surface-enhanced Raman scattering (SERS) technologies have shown significant growth in biomedical research, especially in cancer diagnostics. Recent advancements in SERS for cancer detection include multiplexed detection, identification of new biomarkers, and analysis of single-nucleotide polymorphisms and circulating tumor cells. SERS serves as a non-invasive tool for cancer imaging through immunoSERS microscopy, histological analysis of biopsies, and in vivo tumor detection. Future prospects involve SERS probes compatible with multiple imaging modalities, potentially useful for clinical translation in surgical guidance and targeted drug delivery and photothermal therapy (Vendrell et al., 2013).

Biological and Biomedical Applications

SERS has become feasible in biological and biomedical detection due to its molecular specificity, high sensitivity, and capability to perform in complex biological compositions. This technology is pivotal in understanding living cells and their microenvironment, which is crucial for assessing disease development. Clinically, SERS is utilized for detecting cancer cells and tumor margins under in vivo conditions, offering potential for theranostic applications (Cialla‐May et al., 2017).

Protein Detection

SERS-based biosensors have expanded from chemical analysis to nanostructure characterization and biomedical applications. Early studies on SERS spectra of individual proteins and the design of nanoparticle probes have significantly advanced SERS-based immunoassays. The development of SERS-active substrates for protein detection has been key, especially in label-free and Raman dye-labeled detection methods (Han et al., 2009).

Bioanalysis and Diagnosis

SERS has emerged as a powerful tool for bioanalysis and diagnosis, demonstrating significant potential in rapid detection of molecular species based on direct and indirect strategies. It finds extensive applications in biological sensing, drug delivery, and live cell imaging assays. SERS has shown promise in early-stage-cancer detection and fast pathogen detection, contributing to point-of-care solutions for early bacterial infection detection and chronic disease diagnosis (Tahir et al., 2021).

Neuronal Cell Type Distinction

SERS, combined with gold nanoparticles as intracellular probes, can distinguish between progenitor and differentiated cell types in human neuroblastoma cell lines. This technique allows for label-free and noninvasive characterization crucial in biomedical stem cell research (Huefner et al., 2013).

Chemical Analysis of Food

SERS is a valuable technique for the chemical analysis of food, focusing on food additives and chemical contaminants. Its sensitivity and capacity greatly enhance the conventional Raman spectroscopy, making it suitable for complex food matrices. The development of SERS and its application in food analysis, from simple solvents to complex food products, offers new opportunities for advancing food safety and quality control (Zheng & He, 2014).

Mechanism of Action

Target of Action

Proline-Serine (Pro-Ser) is a dipeptide formed from L-proline and L-serine residues . It primarily targets the Aurora A kinase, a serine/threonine kinase essential for mitotic entry and spindle assembly . This compound also targets serine proteases, a family of enzymes that degrade a wide range of proteins and play vital roles in various biological processes .

Mode of Action

Proline-Serine interacts with its targets, leading to several changes. In the case of Aurora A kinase, this compound contributes to the phosphorylation events responsible for the profound transformation of cellular architecture and physiology that occurs as cells progress through mitosis . For serine proteases, this compound is involved in several catalytic strategies common in enzymatic catalysis .

Biochemical Pathways

The action of Proline-Serine affects multiple biochemical pathways. It plays a significant role in the phosphorylation events during mitosis, affecting almost 30% of the proteome . Proline-Serine also influences the catalytic mechanism of serine proteases, which are involved in the degradation of a wide range of proteins .

Pharmacokinetics

The pharmacokinetics of Proline-Serine, like other peptides, involves absorption, distribution, metabolism, and excretion . These processes determine the bioavailability of Proline-Serine in the body.

Result of Action

The action of Proline-Serine results in significant molecular and cellular effects. For instance, the interaction of Proline-Serine with Aurora A kinase leads to the transformation of cellular architecture and physiology during mitosis . Similarly, its interaction with serine proteases results in the degradation of a wide range of proteins .

Properties

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-4-6(8(13)14)10-7(12)5-2-1-3-9-5/h5-6,9,11H,1-4H2,(H,10,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWBWPCXSWUCLB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428595
Record name CHEMBL209083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71835-80-8
Record name CHEMBL209083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Pro-Ser?

A1: this compound, a dipeptide composed of proline and serine amino acids, has the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While specific spectroscopic data for the isolated this compound dipeptide might be limited, studies often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze its conformation within larger peptides and proteins. For instance, NMR studies on cyclic pentapeptides revealed that the presence of a this compound sequence influenced the formation of specific beta-turn structures. []

Q3: What is known about the conformational preferences of the this compound sequence in peptides?

A: Research suggests that the this compound sequence exhibits a preference for specific conformations. Crystallographic studies on model dipeptides revealed that the this compound sequence often adopts a β-turn conformation. This preference is attributed to a stabilizing intramolecular hydrogen bond between the serine amide NH group and the serine side-chain oxygen atom. []

Q4: What is the biological significance of the this compound sequence being a substrate for prolyl endopeptidase?

A: Prolyl endopeptidase, a serine protease, preferentially cleaves peptide bonds at the C-terminal side of proline residues. Interestingly, research indicates that the presence of a phosphorylated serine residue (phosphoserine) following proline can significantly enhance the cleavage rate by prolyl endopeptidase. [, ] This suggests a potential regulatory mechanism where phosphorylation of serine residues adjacent to proline could modulate the activity of prolyl endopeptidase and influence the processing of peptides and proteins containing this sequence.

Q5: Are there examples of this compound containing peptides with biological activity?

A: Yes, several peptides containing the this compound sequence exhibit biological activities. For example, a peptide derived from maitake mushrooms with the sequence Tyr-Pro-Ser displayed angiotensin I-converting enzyme (ACE) inhibitory activity. [, ] ACE inhibitors are commonly used as antihypertensive agents. Additionally, a study investigating A-gliadin peptides, which are implicated in celiac disease, found that peptides containing the this compound-(Gln)2 sequence exhibited cytotoxic effects on CaCo-2 cells, a model for intestinal epithelial cells. [, ]

Q6: Can you provide more details about the role of this compound in A-gliadin peptides and celiac disease?

A: Research suggests that certain peptides derived from A-gliadin, a protein found in wheat gluten, can trigger an immune response in individuals with celiac disease. These peptides often contain repeated sequences like this compound-Gln-Gln and Gln-Gln-Gln-Pro. Studies on synthetic peptides mimicking these sequences revealed that they could agglutinate K562(S) cells, indicating a potential to disrupt cellular interactions. [] While the exact mechanisms by which these peptides elicit an immune response are still under investigation, their conformational properties, potentially influenced by the this compound sequence, are thought to play a role in their ability to interact with immune cells and trigger inflammation in the small intestine. []

Q7: Are there any other noteworthy occurrences of the this compound sequence in proteins?

A: The this compound dipeptide is found within the tandem repeat sequence of the C-terminal domain of RNA polymerase II, which has the consensus sequence Ser-Pro-Thr-Ser-Pro-Ser-Tyr. [] Although the exact function of this repeat remains unclear, conformational analyses suggest the presence of turn structures, potentially influencing the domain's interaction with other proteins involved in transcription regulation.

Q8: What is the role of the this compound sequence in the heart stimulant anthopleurin A?

A: Anthopleurin A, a potent heart stimulant isolated from the sea anemone Anthopleura xanthogrammica, contains the this compound sequence within its 49 amino acid structure. While the specific role of the this compound dipeptide in the overall activity of this cardiotonic toxin hasn't been explicitly studied, the complete amino acid sequence of anthopleurin A, including the this compound motif, has been determined, and its three-dimensional structure has been investigated. [] These studies aim to understand the structure-activity relationships of this potent toxin and potentially guide the development of novel therapeutic agents for cardiovascular diseases.

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